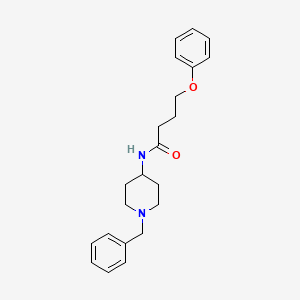
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide, also known as PB-22, is a synthetic cannabinoid that belongs to the class of compounds commonly referred to as designer drugs. PB-22 has been identified as a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. Due to its high potency and selective binding to CB1 receptors, PB-22 has been extensively studied for its potential applications in scientific research.
作用機序
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of CB1 receptors by N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has also been shown to have some affinity for the CB2 receptor, which is primarily found in immune cells.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has also been shown to have anxiolytic effects, which makes it a potential candidate for the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide in scientific research is its high potency and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the main limitations of using N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is its potential for abuse and dependence, which makes it a controlled substance in many countries.
将来の方向性
There are several potential future directions for research on N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide, including the development of new synthetic analogs with improved pharmacological properties, the investigation of the potential therapeutic applications of N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide in the treatment of anxiety disorders and other neurological conditions, and the exploration of the biochemical and physiological effects of N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide on other receptor systems in the body.
Conclusion:
In conclusion, N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have high potency and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. While N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has some limitations due to its potential for abuse and dependence, it remains a promising candidate for future research and development in the field of cannabinoid pharmacology.
合成法
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is synthesized through a multi-step process that involves the reaction of 4-phenoxybutanone with benzylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with a chloroformate derivative to yield the final product, N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide.
科学的研究の応用
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been used in a wide range of scientific research studies, including pharmacological and toxicological investigations, as well as studies on the endocannabinoid system. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have high affinity and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(12-7-17-26-21-10-5-2-6-11-21)23-20-13-15-24(16-14-20)18-19-8-3-1-4-9-19/h1-6,8-11,20H,7,12-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCCPBXYJCOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCOC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)
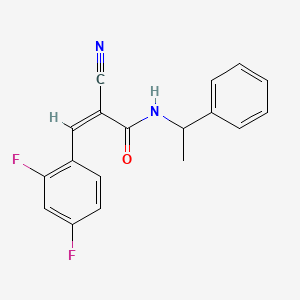
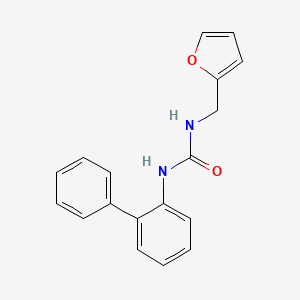
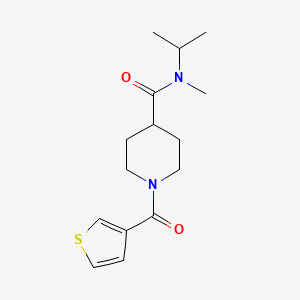
![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)
![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)

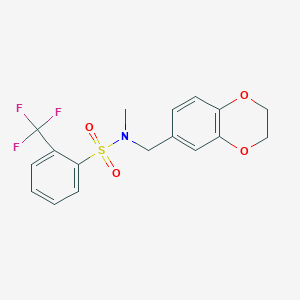
![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)